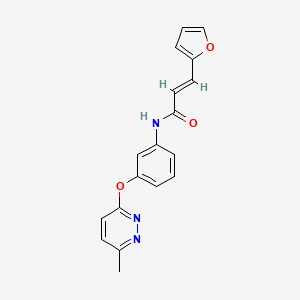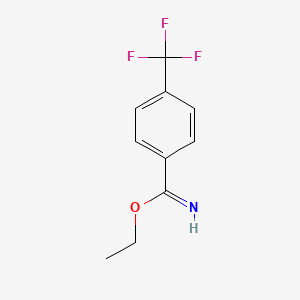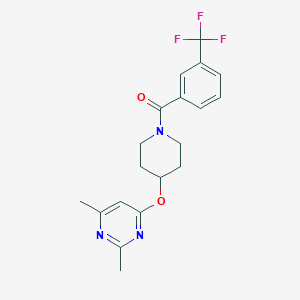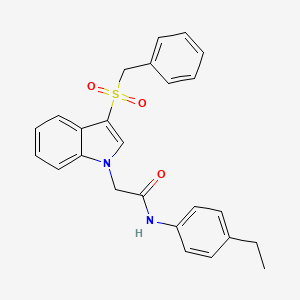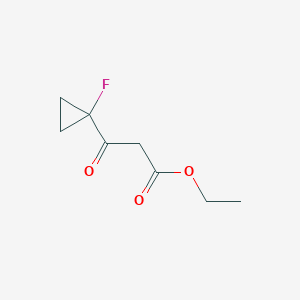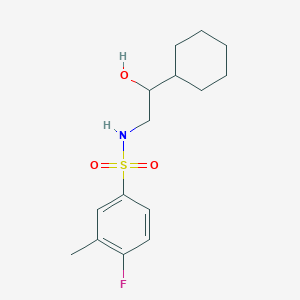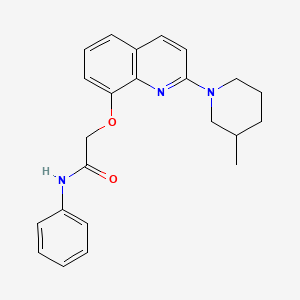
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide, also known as MPQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide for lab experiments is its potent anti-proliferative activity against cancer cells. This makes it a promising candidate for further preclinical and clinical studies. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer therapies.
One of the limitations of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide for lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in some experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide and to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide with greater purity. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide and to identify potential drug targets for cancer therapy.
Another area of interest is the development of novel drug delivery systems for 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide. This could involve the use of nanoparticles or other targeted drug delivery systems to improve the efficacy of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide in vivo. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide as a potential cancer therapy.
合成方法
The synthesis of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves the reaction of 8-hydroxyquinoline with 3-methylpiperidine and N-phenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide with high purity.
科学研究应用
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-6-14-26(15-17)21-13-12-18-8-5-11-20(23(18)25-21)28-16-22(27)24-19-9-3-2-4-10-19/h2-5,8-13,17H,6-7,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAHAUWENTICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

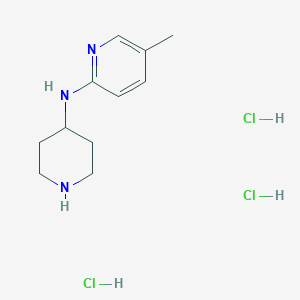
![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)
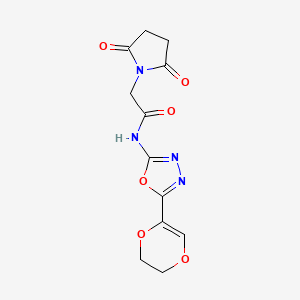
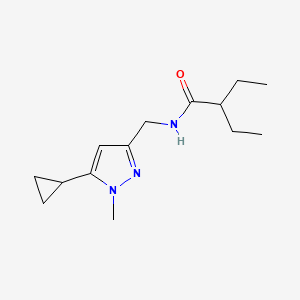

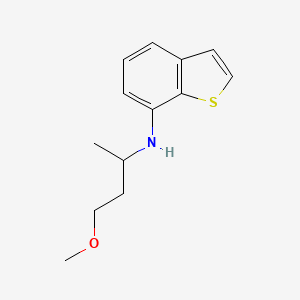
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)
